

use of 6-Hydroxy-2,4,5-triaminopyrimidine in agricultural chemicals

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Compound of Interest

Compound Name:	6-Hydroxy-2,4,5-triaminopyrimidine
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An In-depth Technical Guide: **6-Hydroxy-2,4,5-triaminopyrimidine** as a Core Moiety in Modern Agrochemicals

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Quest for Novel Agrochemical Scaffolds

The persistent challenge in modern agriculture is to enhance crop yields and quality while ensuring environmental sustainability and managing the evolution of resistance in pests, weeds, and fungi. This necessitates a continuous pipeline of novel agrochemicals with high efficacy, target specificity, and favorable safety profiles. Within the vast landscape of synthetic chemistry, nitrogen-containing heterocyclic compounds are paramount, with the pyrimidine ring standing out as a "privileged scaffold."^{[1][2]} Its structural versatility and ability to interact with diverse biological targets have made it a cornerstone in the development of numerous successful pesticides.^{[3][4]}

This guide focuses on a specific, highly functionalized pyrimidine derivative: **6-Hydroxy-2,4,5-triaminopyrimidine** (and its commonly used sulfate salt). While not an active pesticide itself, this compound serves as a critical starting material and versatile intermediate in the synthesis of next-generation herbicides and fungicides.^{[5][6]} Its unique arrangement of three amino groups and a hydroxyl group on the pyrimidine core provides a rich platform for chemical

modification, enabling the creation of potent molecules that target specific biological pathways in plants and fungi.^[6] This document provides a comprehensive technical overview of its synthesis, mechanistic pathways for its derivatives, validated bioassay protocols, and key safety considerations to empower researchers in the agrochemical field.

Part 1: Physicochemical Profile and Foundational Synthesis

A thorough understanding of the starting material is the bedrock of successful synthesis campaigns. **6-Hydroxy-2,4,5-triaminopyrimidine** is typically handled in its sulfate salt form, which enhances stability and aqueous solubility.^{[6][7]}

Table 1: Physicochemical Properties of **6-Hydroxy-2,4,5-triaminopyrimidine** and its Sulfate Salt

Property	6-Hydroxy-2,4,5-triaminopyrimidine	6-Hydroxy-2,4,5-triaminopyrimidine Sulfate
IUPAC Name	2,5,6-Triaminopyrimidin-4-ol ^[8]	2,5,6-Triamino-4-pyrimidinol sulfate ^[9]
CAS Number	1004-75-7 ^{[8][10]}	1603-02-7 ^[7]
Molecular Formula	C ₄ H ₇ N ₅ O	C ₄ H ₇ N ₅ O · H ₂ SO ₄ ^[7]
Molecular Weight	141.13 g/mol ^[8]	239.21 g/mol ^{[5][7]}
Appearance	Data not consistently available	Slight yellow or off-white powder ^{[5][7]}
Solubility	Limited data	Enhanced solubility in water ^[6]

It is crucial to recognize that this compound exists in multiple tautomeric forms, with the 2,5,6-Triamino-4(1H)-pyrimidinone structure being a significant contributor.^[8] This tautomerism can influence its reactivity in subsequent synthetic steps.

Experimental Protocol 1: Synthesis via Catalytic Hydrogenation

The most prevalent and scalable synthesis of **6-Hydroxy-2,4,5-triaminopyrimidine** (often isolated as its sulfate salt, TAHP sulfate) involves the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP). This protocol is adapted from established industrial processes.[11]

Causality: The nitroso group (-N=O) at the 5-position is selectively reduced to an amino group (-NH₂) using a noble metal catalyst (like Palladium) under a hydrogen atmosphere. The reaction is typically performed in an aqueous suspension. The final product is precipitated as the sulfate salt by adjusting the pH, which aids in purification and improves handling of the final product.

Step-by-Step Methodology:

- **Reactor Setup:** Charge a suitable high-pressure hydrogenation reactor (e.g., a Parr autoclave) with an aqueous suspension of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP). The initial pH of the suspension is typically acidic (around 3.5).[11]
- **Catalyst Addition:** Add 5% Palladium on activated carbon (Pd/C) catalyst. The catalyst loading is typically low relative to the substrate.
- **Hydrogenation:** Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 50 bar and heat to 90-100°C with vigorous stirring.[11]
- **Reaction Monitoring:** Monitor the reaction by observing the uptake of hydrogen. After hydrogen consumption ceases, maintain the reaction conditions for an additional 30-60 minutes to ensure complete conversion. The pH of the suspension will naturally rise to 6.0-7.0 upon completion.[11]
- **Product Isolation (as Sulfate Salt):**
 - Cool the reactor and vent the hydrogen.
 - Add a stoichiometric amount of aqueous sodium hydroxide solution to the reaction mixture to adjust the pH to approximately 12. This step helps dissolve the product and prepare for catalyst filtration.[11]
 - Filter the hot solution to remove the Pd/C catalyst.

- Transfer the catalyst-free filtrate into a vessel containing a pre-determined amount of aqueous sulfuric acid.
- Cool the resulting acidic solution to induce precipitation of **6-Hydroxy-2,4,5-triaminopyrimidine** sulfate.
- Purification: Filter the precipitated solid, wash with cold water and then with a solvent like ethanol to remove residual impurities, and dry under vacuum.

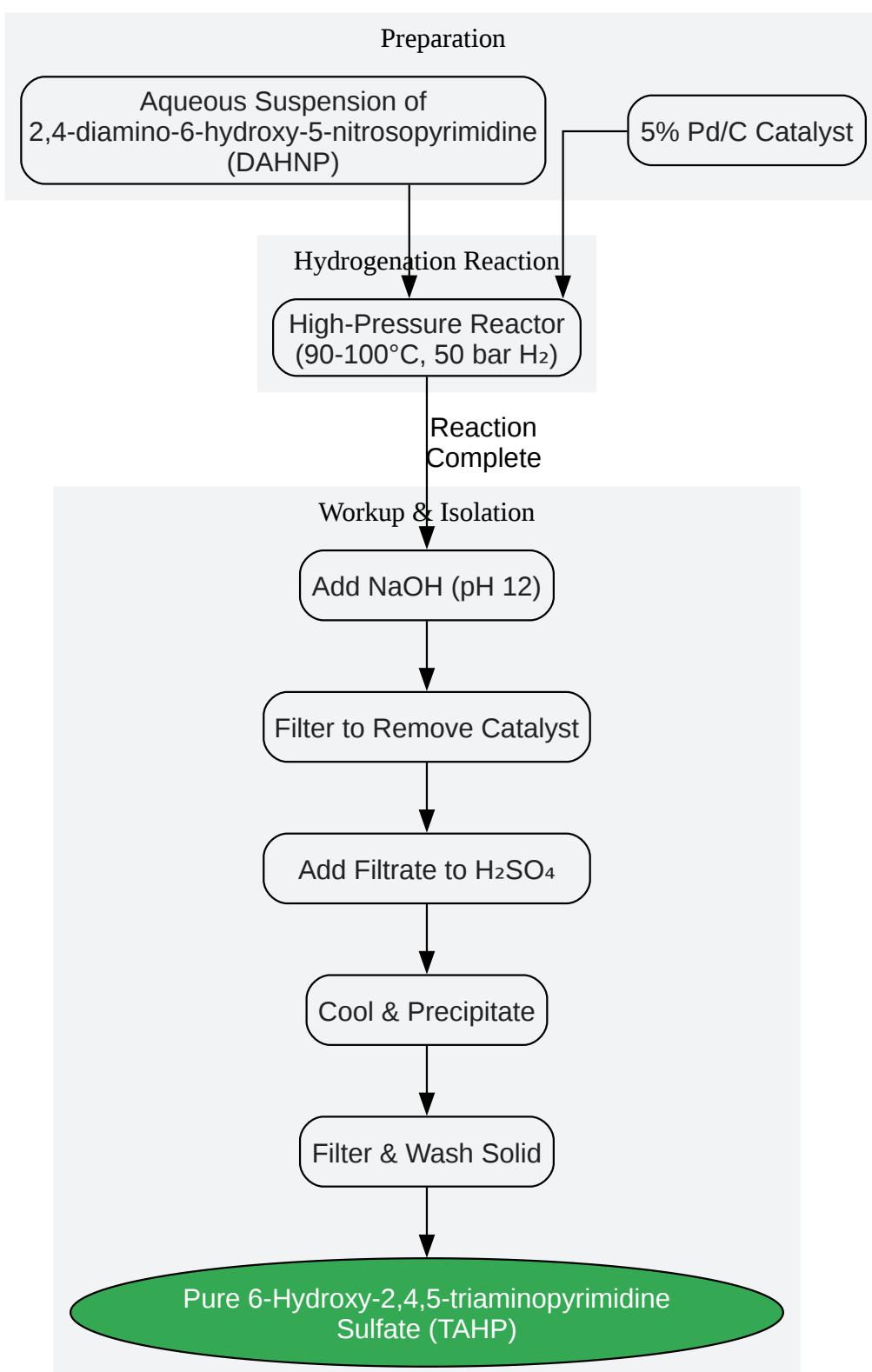
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Fig 1. Synthesis Workflow for **6-Hydroxy-2,4,5-triaminopyrimidine Sulfate**.

Part 2: Mechanisms of Action for Agrochemical Derivatives

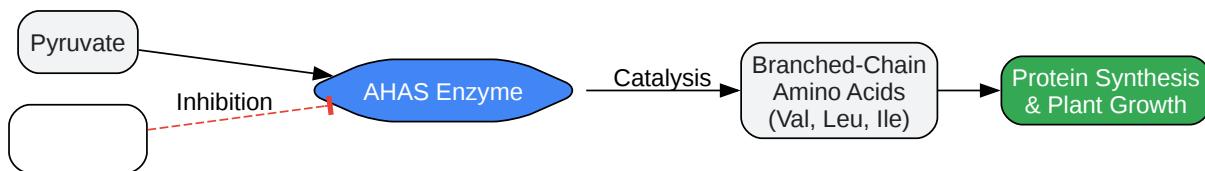
The true value of **6-Hydroxy-2,4,5-triaminopyrimidine** lies in its role as a scaffold. By chemically modifying its amino and hydroxyl groups, researchers can design molecules that potently and selectively inhibit essential biological pathways in weeds and fungi.[1][6]

Herbicidal Mechanisms of Action

Derivatives often function by targeting enzymes unique to plants or that have susceptible isoforms compared to mammals, providing a basis for selective toxicity.[12]

This is one of the most successful commercial herbicide targets. AHAS (also known as acetolactate synthase, ALS) is the first enzyme in the biosynthetic pathway for branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[13][14]

Causality: Pyrimidine-based inhibitors act as non-competitive or slow-binding inhibitors. They bind to a site on the AHAS enzyme near the quinone-binding pocket, allosterically preventing the catalytic cycle from proceeding.[14] This starves the plant of essential amino acids, leading to a cessation of growth and eventual death. The development of pyrimidine–biphenyl hybrids has shown great potential for overcoming weed resistance to existing AHAS inhibitors.[14]



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Fig 2. AHAS Inhibition Pathway for Herbicidal Action.

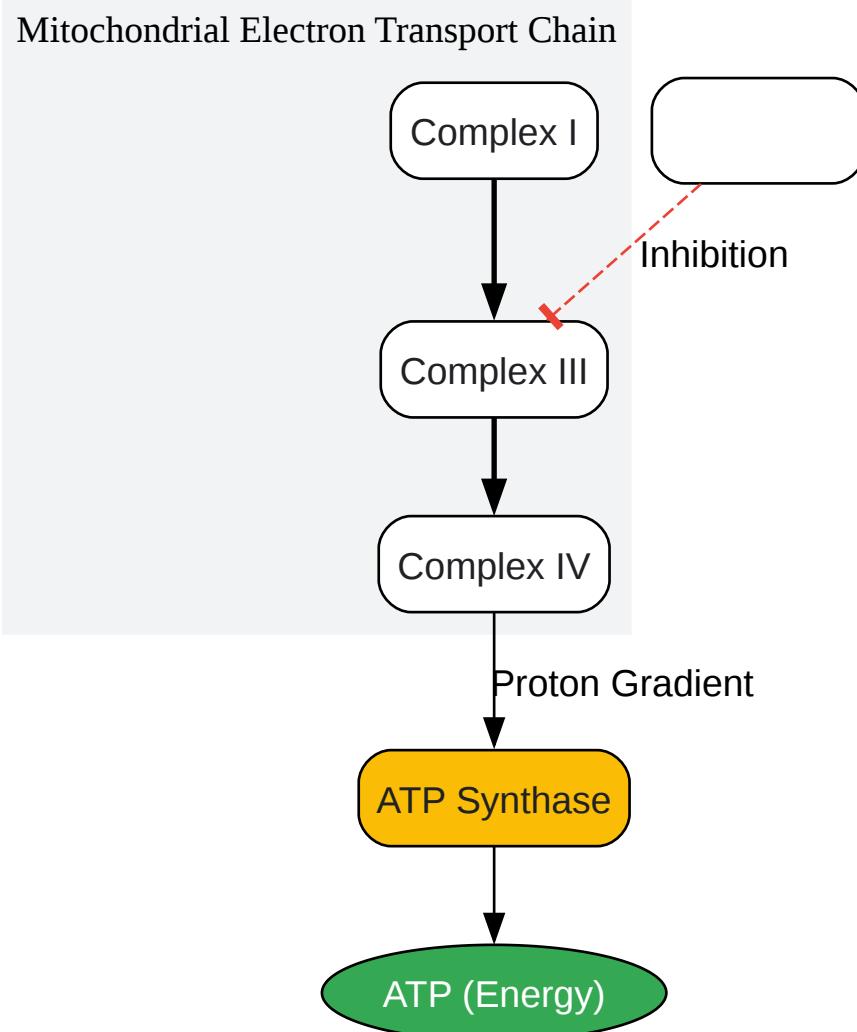
A more recently identified herbicidal mode of action involves the disruption of pyrimidine biosynthesis itself. DHODH is a critical mitochondrial enzyme in the *de novo* pyrimidine biosynthetic pathway, which produces the building blocks for DNA and RNA.[15]

Causality: Certain herbicidal compounds inhibit plant DHODH, preventing the conversion of dihydroorotate to orotate. This blockade halts the production of pyrimidines, leading to a deficiency in essential nucleic acid precursors. The resulting disruption of DNA replication and transcription causes rapid growth arrest in susceptible weeds.[15] This novel mechanism provides a powerful tool to control weeds that have developed resistance to other herbicide classes.

Fungicidal Mechanism of Action

Many successful pyrimidine-based fungicides, known as anilinopyrimidines (e.g., cyprodinil), function by inhibiting the biosynthesis of methionine, an essential amino acid in fungi. However, other pyrimidine derivatives target a more fundamental process: cellular respiration.[3][16]

Causality: These fungicides act as inhibitors of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase) or Complex III.[16] By binding to these enzyme complexes, the pyrimidine derivatives block the flow of electrons, which disrupts the proton gradient across the inner mitochondrial membrane. This effectively shuts down the production of ATP, the cell's primary energy currency, leading to energy deprivation and fungal cell death.[16]



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Fig 3. Fungal Mitochondrial Respiration Inhibition Pathway.

Part 3: Bioassay Protocols for Screening Derivatives

After synthesizing novel derivatives based on the **6-Hydroxy-2,4,5-triaminopyrimidine** scaffold, rigorous and reproducible biological screening is essential to determine their efficacy.

Experimental Protocol 2: In Vitro Pre-Emergence Herbicidal Activity Assay

This protocol assesses the ability of a test compound to prevent seed germination and early seedling growth, a key characteristic of pre-emergence herbicides.[\[17\]](#)

Causality: This assay directly measures the phytotoxic effects of the synthesized compounds on a model plant species under controlled laboratory conditions. By quantifying the inhibition of germination, root elongation, and shoot elongation, researchers can establish a dose-response relationship and determine the compound's potency (e.g., EC₅₀ value).

Step-by-Step Methodology:

- Preparation of Test Solutions:
 - Prepare a stock solution of each test compound (e.g., 10,000 µg/mL) in a suitable solvent like DMSO or acetone.
 - Create a series of dilutions (e.g., 100, 75, 50, 25 µg/mL) in sterile distilled water containing a small amount of surfactant (e.g., 0.1% Tween-20) to ensure uniform application.
 - Prepare a positive control (a commercial herbicide like Pendimethalin) and a negative control (solvent + surfactant in water).[\[17\]](#)
- Assay Setup:
 - Place a sterile filter paper (e.g., Whatman No. 1) into sterile 90 mm Petri dishes.
 - Evenly spread 20-25 surface-sterilized seeds of a model plant (e.g., radish, *Raphanus sativus*) onto the filter paper.[\[17\]](#)
 - Pipette 5 mL of each test concentration, positive control, or negative control into the corresponding Petri dish, ensuring the filter paper is saturated. Seal the dishes with paraffin film.
- Incubation: Place the Petri dishes in a controlled environment growth chamber (e.g., 25 ± 2°C, with a 12h/12h light/dark cycle) for 5-7 days.
- Data Collection and Analysis:
 - After the incubation period, count the number of germinated seeds in each dish.

- Carefully measure the root length and shoot length of 10 randomly selected seedlings from each dish.
- Calculate the percent inhibition for each parameter relative to the negative control using the formula: % Inhibition = $[1 - (\text{Value_treatment} / \text{Value_control})] \times 100$
- Use the inhibition data across concentrations to calculate the EC₅₀ value (the concentration that causes 50% inhibition) using probit analysis or non-linear regression software.

Table 2: Sample Data Reporting for Herbicidal Assay

Compound ID	Conc. (µg/mL)	Germination Inhibition (%)	Root Inhibition (%)	Shoot Inhibition (%)
Negative Control	0	0	0	0
Positive Control	50	100	100	100
Derivative 1A	100	85.2	92.5	88.1
Derivative 1A	50	48.9	55.3	51.7
Derivative 1B	100	65.4	70.1	68.3
Derivative 1B	50	30.2	35.8	33.0

Experimental Protocol 3: In Vitro Fungicidal Activity by Poisoned Food Technique

This method is a standard for evaluating the efficacy of compounds against mycelial growth of phytopathogenic fungi.[\[3\]](#)

Step-by-Step Methodology:

- Media and Solution Preparation:
 - Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.

- Prepare stock solutions of your test compounds in a sterile solvent (e.g., DMSO).
- Poisoned Media Preparation:
 - Cool the molten PDA to 45-50°C.
 - Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Mix thoroughly but gently to avoid bubbles.
 - Pour the "poisoned" PDA into sterile Petri dishes and allow them to solidify. Prepare control plates containing only the solvent at the same concentration.
- Inoculation:
 - Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus (e.g., *Botrytis cinerea*, *Fusarium graminearum*).[\[3\]](#)[\[16\]](#)
 - Place the mycelial disc, mycelium-side down, in the center of both the treated and control PDA plates.
- Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) until the mycelial growth in the control plate has nearly reached the edge of the dish.
- Data Collection and Analysis:
 - Measure the diameter of the fungal colony in two perpendicular directions for both control and treated plates.
 - Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = $[(dc - dt) / dc] \times 100$ where dc is the average diameter of the colony in the control plate and dt is the average diameter in the treated plate.

Part 4: Toxicological and Environmental Considerations

While efficacy is paramount, the development of a modern agrochemical must be guided by safety and environmental stewardship.

Toxicological Profile

Safety Data Sheets (SDS) for **6-Hydroxy-2,4,5-triaminopyrimidine** sulfate provide initial toxicological data. The substance is classified as causing skin and serious eye irritation, and it may cause respiratory irritation upon inhalation of dust.[\[18\]](#) It is not currently classified as acutely toxic, a germ cell mutagen, carcinogenic, or a reproductive toxicant based on available assessments.[\[9\]](#)[\[18\]](#) However, any new derivative synthesized from this core must undergo its own comprehensive toxicological evaluation.

Environmental Fate

The ultimate environmental impact of an agrochemical derived from this scaffold will depend on the physicochemical properties imparted by its derivatization. Key factors influencing environmental fate include:

- Adsorption: The binding of the pesticide to soil organic matter and clay particles. Higher adsorption reduces the likelihood of leaching into groundwater but may increase persistence in the topsoil.[\[19\]](#)
- Degradation: The breakdown of the compound in the environment. This occurs through three primary mechanisms:
 - Microbial Degradation: Soil microorganisms use the chemical as a food source, breaking it down into simpler, non-toxic compounds.[\[20\]](#)
 - Chemical Degradation (Hydrolysis): The compound reacts with water, breaking chemical bonds. This is often dependent on soil pH.[\[19\]](#)
 - Photodegradation: Breakdown caused by exposure to sunlight.[\[19\]](#)
- Persistence: The length of time a pesticide remains active in the environment, often measured by its half-life. While persistence can provide longer-lasting control, it also increases the risk of environmental accumulation and off-target effects.[\[21\]](#)[\[22\]](#) Research has

suggested that the atmospheric persistence of some pyrimidine fungicides may be underestimated, highlighting the need for thorough environmental modeling.[21]

Conclusion and Future Outlook

6-Hydroxy-2,4,5-triaminopyrimidine represents a potent and versatile platform for the discovery and development of novel agricultural chemicals. Its highly functionalized core allows for extensive synthetic modification, enabling the rational design of molecules that target critical enzymatic pathways in weeds and fungi. By leveraging established mechanisms like AHAS inhibition and exploring novel modes of action such as DHODH inhibition, researchers can create effective solutions to combat resistance and enhance crop protection.

The path forward requires an integrated approach. Future research should focus not only on maximizing biological activity through structure-activity relationship studies but also on "designing for degradation"—creating molecules that are potent against their target but possess functionalities that lead to a predictable and safe breakdown in the environment. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists dedicated to this mission, paving the way for the next generation of sustainable and effective agrochemicals.

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